6-Ethyl-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Lipophilicity Physicochemical Properties Drug Design

6-Ethyl-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 656818-38-1) is a polysubstituted fused N-heterocycle within the pyrazolo[1,5-a]pyrimidine-3-carboxylic acid class, a scaffold extensively explored for protein kinase inhibition. The compound features a unique combination of substituents: an ethyl group at position 6, a hydroxyl (7-oxo tautomer) at position 7, and a methyl group at position This substitution pattern directly modulates its computed physicochemical descriptors—XLogP3-AA of 0.6, hydrogen bond donor count of 2, hydrogen bond acceptor count of 5, and rotatable bond count of 2—differentiating it from simpler core analogs in terms of polarity, hydrogen-bonding capacity, and conformational flexibility.

Molecular Formula C10H11N3O3
Molecular Weight 221.21 g/mol
CAS No. 656818-38-1
Cat. No. B1386607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethyl-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
CAS656818-38-1
Molecular FormulaC10H11N3O3
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESCCC1=C(N=C2C(=CNN2C1=O)C(=O)O)C
InChIInChI=1S/C10H11N3O3/c1-3-6-5(2)12-8-7(10(15)16)4-11-13(8)9(6)14/h4,11H,3H2,1-2H3,(H,15,16)
InChIKeySDMQLRKHBNOXHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethyl-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid: Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


6-Ethyl-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 656818-38-1) is a polysubstituted fused N-heterocycle within the pyrazolo[1,5-a]pyrimidine-3-carboxylic acid class, a scaffold extensively explored for protein kinase inhibition [1]. The compound features a unique combination of substituents: an ethyl group at position 6, a hydroxyl (7-oxo tautomer) at position 7, and a methyl group at position 5. This substitution pattern directly modulates its computed physicochemical descriptors—XLogP3-AA of 0.6, hydrogen bond donor count of 2, hydrogen bond acceptor count of 5, and rotatable bond count of 2—differentiating it from simpler core analogs in terms of polarity, hydrogen-bonding capacity, and conformational flexibility [2]. These properties are relevant for solubility, permeability, and target engagement potential in early-stage drug discovery and chemical biology probe development.

Why 6-Ethyl-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid Cannot Be Interchanged with Unsubstituted or Mono-Substituted Core Scaffolds


Generic substitution within the pyrazolo[1,5-a]pyrimidine-3-carboxylic acid family is inadvisable because the specific 6-ethyl-7-hydroxy-5-methyl motif imposes distinct physicochemical and potential pharmacophoric properties absent in simpler analogs. The 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid core (CAS 62908-85-4) exhibits an XLogP3 of 0.3, a single hydrogen bond donor, four hydrogen bond acceptors, and only one rotatable bond [1]. The target compound introduces an additional ethyl group (increasing lipophilicity and rotatable bonds) and a 7-hydroxyl group (adding a hydrogen bond donor and acceptor), yielding an XLogP3 of 0.6, two H-bond donors, five H-bond acceptors, and two rotatable bonds [2]. These differences alter solubility, permeability, and potential binding interactions, making direct replacement unreliable for assay reproducibility or structure-activity relationship (SAR) continuity.

Quantitative Differentiation Evidence for 6-Ethyl-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid Versus Closest Analogs


Computed Lipophilicity (XLogP3-AA): Moderate Increase Over the 5-Methyl Core Scaffold

The target compound demonstrates a computed XLogP3-AA of 0.6, which is 0.3 units higher than the 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid core scaffold (XLogP3 = 0.3) [1][2]. This moderate increase, driven by the 6-ethyl substituent, suggests improved passive membrane permeability while retaining aqueous solubility within a favorable range for oral bioavailability according to Lipinski's Rule of Five guidelines.

Lipophilicity Physicochemical Properties Drug Design

Hydrogen Bond Donor Count: Enhanced Target-Interaction Capacity Relative to the Unsubstituted Core

The target compound possesses two hydrogen bond donors (the carboxylic acid and the 7-hydroxyl group), compared to only one HBD for the 5-methyl core scaffold [1][2]. This added donor is strategically positioned on the pyrimidine ring and can form critical hydrogen bonds with kinase hinge regions or other biological targets, a feature absent in analogs lacking the 7-hydroxy substituent.

Hydrogen Bonding Drug-Receptor Interactions Medicinal Chemistry

Rotatable Bond Count: Greater Conformational Flexibility for Induced-Fit Binding Versus the 5-Methyl Scaffold

The target compound has two rotatable bonds (the ethyl group and the carboxylic acid), while the 5-methyl core scaffold has only one (the carboxylic acid) [1][2]. The additional rotatable bond from the 6-ethyl substituent provides greater conformational sampling capability, which can be beneficial for adapting to flexible kinase binding pockets or for achieving selectivity across kinase subfamilies through distinct bound conformations.

Conformational Flexibility Entropy Ligand Binding

Optimal Application Scenarios for 6-Ethyl-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid Based on Verified Differentiation


Kinase Inhibitor Fragment or Scaffold Hop in Hit-to-Lead Programs

The compound's computed XLogP3 of 0.6 and dual hydrogen bond donor capability position it as a suitable starting fragment for targeting kinase ATP-binding sites, particularly where a hinge-binding hydrogen bond donor is desired. Its substitution pattern fills spatial regions adjacent to the hinge that cannot be addressed by the unadorned 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid scaffold [1]. Researchers aiming to explore SAR around the 6- and 7-positions can use this compound to bypass early synthetic effort and directly probe the chemical space.

Physicochemical Property Benchmarking in Pyrazolopyrimidine Library Design

The clear, quantifiable shift in XLogP3 (+0.3), HBD (+1), and rotatable bonds (+1) relative to the 5-methyl core [1] makes this compound a valuable benchmark molecule for calibrating property-driven library design. Procurement of this specific derivative ensures that subsequent analogs can be systematically compared against a well-characterized reference point, ensuring reproducibility in lead optimization campaigns.

Chemical Biology Probe Development Requiring Defined Hydrogen-Bond Networks

For chemical biology applications where a defined hydrogen-bond donor/acceptor network is crucial for target engagement (e.g., kinase or bromodomain profiling), the unique 2 HBD/5 HBA profile differentiates this compound from simpler commercial building blocks [1]. This makes it a preferred procurement choice for probe development aimed at targets where water-mediated or direct hydrogen bonds are mechanistically important.

Quote Request

Request a Quote for 6-Ethyl-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.